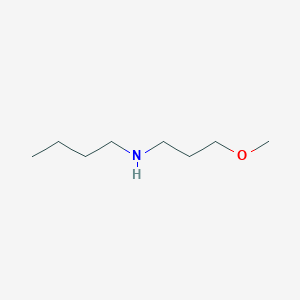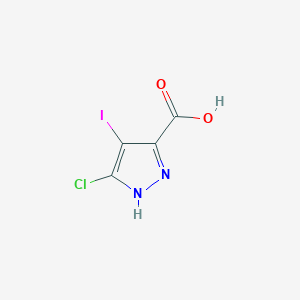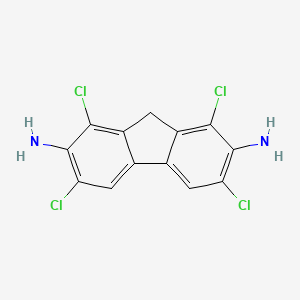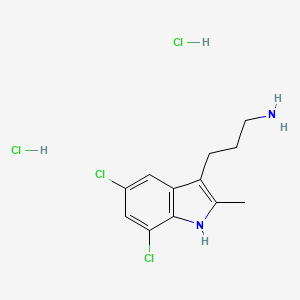
3-(5,7-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,7-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(5,7-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 5,7-dichloro-2-methyl-1H-indole with propan-1-amine in the presence of a suitable catalyst and solvent. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency .
Chemical Reactions Analysis
3-(5,7-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5,7-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5,7-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(5,7-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride can be compared with other similar indole derivatives, such as:
5,7-dichloro-1-methyl-1H-indole-2,3-dione: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, differing in its biological applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H16Cl4N2 |
|---|---|
Molecular Weight |
330.1 g/mol |
IUPAC Name |
3-(5,7-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H14Cl2N2.2ClH/c1-7-9(3-2-4-15)10-5-8(13)6-11(14)12(10)16-7;;/h5-6,16H,2-4,15H2,1H3;2*1H |
InChI Key |
GAHFACPRMJWGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)Cl)Cl)CCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
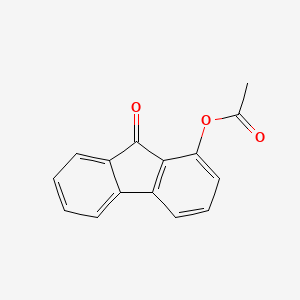
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)
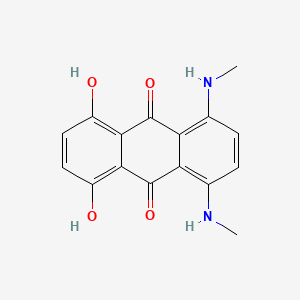
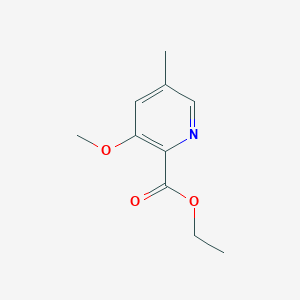
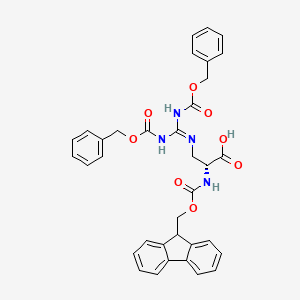
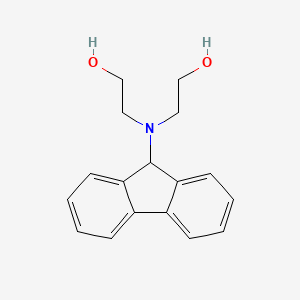
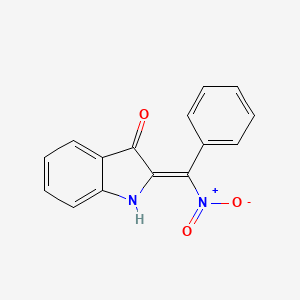
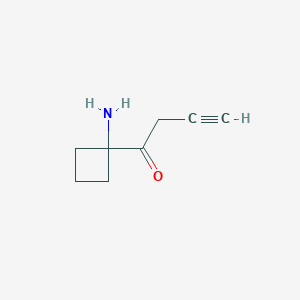
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)

